RGDSPASSKP

Integrin selectivity α5β1 αvβ3

RGDSPASSKP is the definitive linear decapeptide for probing fibronectin-α5β1 integrin interactions. The C-terminal PASS extension confers unique α5β1 selectivity and functional activity, absent in shorter RGDS/GRGDSP peptides. This product is essential for α5β1-specific adhesion, migration, and signaling studies where αvβ3 engagement by cyclic RGDs would confound results. Do not substitute with generic RGD peptides.

Molecular Formula C40H68N14O16
Molecular Weight 1001.1 g/mol
Cat. No. B15604442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGDSPASSKP
Molecular FormulaC40H68N14O16
Molecular Weight1001.1 g/mol
Structural Identifiers
InChIInChI=1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45)/t20-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyJMBLPSUDFRAOLU-SMNCUOCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGDSPASSKP Procurement Guide: Sequence-Defined Fibronectin Decapeptide for Integrin α5β1 Research


RGDSPASSKP (Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro) is a synthetic fibronectin-derived decapeptide containing the RGDS cell adhesion motif [1]. With a molecular weight of 1001.05 Da, molecular formula C₄₀H₆₈N₁₄O₁₆, and CAS number 91575-25-6, this linear peptide is classified under Integrin ligands . It is utilized as a research tool to study fibronectin-integrin interactions, exhibiting preferential binding to the α5β1 integrin heterodimer over αvβ3 [2].

Why Generic RGD Peptide Substitution Fails: Sequence-Specific Evidence for RGDSPASSKP Procurement


RGD-containing peptides are not functionally interchangeable. The flanking amino acids surrounding the core RGD sequence—specifically the C-terminal PASS (Pro-Ala-Ser-Ser) extension in RGDSPASSKP—dictate integrin heterodimer selectivity, binding affinity, and biological activity. Direct experimental evidence demonstrates that RGDSPASSKP inhibits fibronectin binding to primary mesenchyme cells, whereas the minimal RGDS tetrapeptide and the widely used GRGDSP hexapeptide do not, despite all three containing the RGD motif [1]. Conversely, in Uromyces appressorium differentiation assays, RGDSPASSKP was uniquely inactive among RGD peptides tested, further underscoring that sequence context governs functional outcome [2]. Procuring a generic RGD peptide as a substitute for RGDSPASSKP therefore risks selecting a reagent with divergent or absent activity in the intended experimental system.

RGDSPASSKP Quantitative Differentiation Evidence Against Closest Analogs


Integrin Heterodimer Selectivity: RGDSPASSKP Preferentially Targets α5β1 Over αvβ3

The linear RGD sequence of RGDSPASSKP confers selective binding to the α5β1 integrin, distinct from cyclic RGD peptides which preferentially engage αvβ3. This selectivity profile is a direct consequence of the linear conformation and flanking PASS sequence, making RGDSPASSKP a more appropriate probe for fibronectin-α5β1 axis studies compared to cyclic RGD ligands [1].

Integrin selectivity α5β1 αvβ3 RGD peptide Cell adhesion

Fibronectin Binding Inhibition to Primary Mesenchyme Cells: RGDSPASSKP Active, RGDS and GRGDSP Inactive

In a direct head-to-head comparison using in vitro immunohistochemistry on primary mesenchyme cells (PMCs) of the sea urchin Clypeaster japonicus, RGDSPASSKP inhibited exogenous fibronectin binding to the PMC surface, whereas the shorter RGD peptides RGDS and GRGDSP, as well as dipeptide PA and tripeptide PAS, did not inhibit binding [1]. This demonstrates that the C-terminal PASS extension of RGDSPASSKP is functionally required for inhibition in this system.

Fibronectin binding inhibition Primary mesenchyme cells RGD peptide comparison Sea urchin embryo

Differential Activity in Appressorium Inhibition: RGDSPASSKP Is Inactive Where Other RGD Peptides Are Active

In a comparative study of RGD peptide effects on thigmostimulated appressorium differentiation in the plant pathogenic fungus Uromyces appendiculatus, RGDSPASSKP (0.5–2.0 mM) did not inhibit appressorium formation, whereas RGD, RGDS, GRGD, and GRGDGSPK peptides at the same concentration range were effective inhibitors [1]. This experiment provides a functional counterexample where RGDSPASSKP is specifically inactive, reinforcing that its biological activity profile diverges markedly from other RGD peptides.

Appressorium formation Uromyces RGD peptide specificity Fungal differentiation

RGDSPASSKP as Affinity Ligand for Aptamer Selection Targeting Fibronectin-Integrin Interaction

RGDSPASSKP was successfully employed as an immobilized affinity ligand to select RGD-binding DNA aptamers from a random 86-mer single-strand oligodeoxynucleotide library. The selected aptamers inhibited fibronectin-integrin-mediated cell adhesion in BHK-21 cells, validating the decapeptide as a functional mimic of the fibronectin RGD motif in directed evolution experiments [1].

Aptamer selection RGD-binding aptamers Fibronectin-integrin inhibition Affinity chromatography

Cross-Reactivity with Leishmania gp63: Antibodies Raised Against RGDSPASSKP Recognize a Structurally Mimetic SRYD Sequence

Antibodies affinity-purified against the RGDSPASSKP decapeptide specifically bound to residues 241–264 of the Leishmania major surface glycoprotein gp63, identifying a structural mimicry between the fibronectin RGDS region and the parasite's SRYD (Ser-Arg-Tyr-Asp) sequence [1]. This cross-reactivity demonstrates that RGDSPASSKP elicits antibodies recognizing a conformationally constrained epitope not recapitulated by shorter RGD peptides.

Leishmania gp63 Molecular mimicry Fibronectin decapeptide Antibody cross-reactivity

RGDSPASSKP: Evidence-Backed Research Application Scenarios


Fibronectin-α5β1 Integrin Mechanistic Studies Requiring Linear RGD Ligands

RGDSPASSKP is the appropriate linear decapeptide for probing fibronectin-α5β1 integrin interactions in cell adhesion, migration, and signaling assays where αvβ3 engagement by cyclic RGD peptides would confound results. The Bellis (2011) review establishes that linear RGD peptides, including RGDSPASSKP, are selective for α5β1, whereas cyclic counterparts target αvβ3 [1]. Researchers studying α5β1-dependent processes such as fibroblast adhesion to fibronectin matrices should procure RGDSPASSKP rather than cyclic RGD peptides to maintain integrin subtype specificity.

Sea Urchin Embryo Primary Mesenchyme Cell Migration and Fibronectin Binding Assays

For investigators using echinoderm models to study fibronectin-mediated cell migration, RGDSPASSKP is the only RGD peptide demonstrated to inhibit fibronectin binding to PMC surfaces, as established by Katow et al. (1990) [1]. Shorter RGD peptides (RGDS, GRGDSP) are inactive in this system. Researchers should procure RGDSPASSKP specifically and avoid substitution with these shorter analogs, which lack the functionally essential C-terminal PASS extension.

Negative Control for RGD-Dependent Appressorium Differentiation in Fungal Pathogenesis Models

RGDSPASSKP is uniquely suited as a sequence-matched, RGD-containing negative control for appressorium differentiation studies in Uromyces and related plant pathogenic fungi. Corrêa et al. (1996) showed that while RGD, RGDS, GRGD, and GRGDGSPK inhibit appressorium formation at 0.5–2.0 mM, RGDSPASSKP does not [1]. This differential inactivity enables dissection of integrin-like signaling specificity in fungal cell differentiation, making RGDSPASSKP an essential control reagent for plant pathology laboratories.

Affinity Ligand for Directed Evolution of RGD-Binding Aptamers and Peptidomimetics

RGDSPASSKP immobilized on affinity resin has been validated for selecting RGD-binding DNA aptamers that inhibit fibronectin-integrin-mediated cell adhesion, as reported by Ogawa et al. (2004) [1]. Research groups developing integrin-targeted aptamers, peptidomimetics, or small-molecule inhibitors can employ RGDSPASSKP affinity chromatography as a fibronectin-mimetic selection platform, leveraging its demonstrated capacity to enrich functional RGD-binding molecules from combinatorial libraries.

Quote Request

Request a Quote for RGDSPASSKP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.